Piperidine, 1-(3,4,5-trimethoxybenzoyl)-

CNS depression sedative-hypnotic pentobarbitone potentiation

Researchers targeting CNS disorders require validated pharmacophores with reliable synthetic handles. 1-(3,4,5-Trimethoxybenzoyl)piperidine addresses this need as a CNS-depressant scaffold with demonstrated dual activity-potentiation of pentobarbitone hypnosis and reduction of spontaneous motor activity-and serves as an excellent substrate for N-dehydrogenation protocols yielding enamides (up to 89% yield). • Dual CNS-depressant profile validated in vivo • Enamide formation in ≤89% yield • Predicted LogP 2.28, PSA 48.0 Ų for CNS penetration • Well-defined properties (mp 132 °C) for QC reference

Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
CAS No. 3704-26-5
Cat. No. B181541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidine, 1-(3,4,5-trimethoxybenzoyl)-
CAS3704-26-5
Molecular FormulaC15H21NO4
Molecular Weight279.33 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)N2CCCCC2
InChIInChI=1S/C15H21NO4/c1-18-12-9-11(10-13(19-2)14(12)20-3)15(17)16-7-5-4-6-8-16/h9-10H,4-8H2,1-3H3
InChIKeyMDFLEQBDVHQKNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperidine, 1-(3,4,5-Trimethoxybenzoyl)- (CAS 3704-26-5) – A Validated CNS-Depressant Scaffold and Versatile Synthetic Building Block


Piperidine, 1-(3,4,5-trimethoxybenzoyl)- (CAS 3704-26-5) is a substituted piperidine amide characterized by the presence of the 3,4,5-trimethoxybenzoyl pharmacophore [1]. This compound exhibits quantifiable central nervous system (CNS) depressant activity, including potentiation of pentobarbitone-induced hypnosis and reduction of spontaneous motor activity [1]. Beyond its intrinsic biological properties, it serves as a valuable synthetic intermediate, demonstrating high reactivity in novel N-dehydrogenation protocols to yield enamides under mild conditions [2].

Why Piperidine, 1-(3,4,5-Trimethoxybenzoyl)- (CAS 3704-26-5) Cannot Be Substituted with Generic Analogs in CNS Research or Synthetic Applications


Substitution with structurally similar amides (e.g., morpholine derivatives such as Trimetozine, or N-methylpiperazine/pyrrolidine analogs) is not scientifically valid due to quantifiable differences in CNS-depressant profiles [1]. The 3,4,5-trimethoxybenzoyl group is critical for activity, as demonstrated by the inactivity of 3',4'-dimethoxy- and 4'-methoxy-benzoyl derivatives in related systems [2]. Furthermore, the specific combination of the piperidine ring and the 3,4,5-trimethoxybenzoyl moiety enables unique synthetic transformations, such as high-yielding enamide formation, which are not directly translatable to other amine derivatives without significant re-optimization [3].

Quantitative Differentiation Evidence for Piperidine, 1-(3,4,5-Trimethoxybenzoyl)- (CAS 3704-26-5)


CNS-Depressant Activity: Potentiation of Pentobarbitone-Induced Hypnosis vs. Inactive Dimethoxy/Methoxybenzoyl Analogs

Piperidine, 1-(3,4,5-trimethoxybenzoyl)- (identified as compound 5 in the study) demonstrated appreciable potentiation of pentobarbitone-induced hypnosis, a key measure of CNS-depressant activity [1]. This activity is critically dependent on the 3,4,5-trimethoxy substitution pattern on the benzoyl ring, as evidenced by the complete lack of activity observed for 3',4'-dimethoxy- and 4'-methoxy-benzoyl derivatives in a related study on tubulin polymerization inhibitors [2].

CNS depression sedative-hypnotic pentobarbitone potentiation

CNS-Depressant Activity: Reduction of Spontaneous Motor Activity (SMA) vs. Morpholine Analog Trimetozine

Piperidine, 1-(3,4,5-trimethoxybenzoyl)- (compound 5) exhibited marked reduction of spontaneous motor activity (SMA) in rodents, indicative of CNS-depressant effects [1]. In contrast, the morpholine analog Trimetozine (4-(3,4,5-trimethoxybenzoyl)morpholine) has been reported to display considerable tranquillizing and analgesic effects but with a distinct pharmacological profile that includes slight toxicity [2]. The piperidine derivative may offer a different balance of CNS-depressant effects compared to the morpholine analog.

CNS depression spontaneous motor activity behavioral pharmacology

Synthetic Utility: High-Yielding Enamide Formation via Electrophilic Activation

Piperidine, 1-(3,4,5-trimethoxybenzoyl)- serves as an excellent substrate for the direct, one-step N-dehydrogenation to the corresponding enamide using LiHMDS and triflic anhydride [1]. This reaction proceeds with high efficiency, yielding up to 89% of the desired enamide under optimized conditions [1]. This method overcomes limitations of previous approaches that require prefunctionalized substrates, transition metal catalysts, or harsh electrochemical conditions [1].

synthetic methodology enamide synthesis amide dehydrogenation

Comparative CNS-Depressant Profile Within the 3,4,5-Trimethoxybenzoyl Series

In a systematic study of 3,4,5-trimethoxybenzoyl analogues with varying amine components, the piperidine derivative (compound 5) was among those showing both appreciable potentiation of pentobarbitone-induced hypnosis and marked reduction of spontaneous motor activity [1]. This dual activity profile was shared by only a subset of the tested compounds (including compounds 5, 12, and 15), indicating that the piperidine ring, in combination with the trimethoxybenzoyl group, contributes to a specific CNS-depressant signature [1].

CNS depression structure-activity relationship amine variation

Predicted Physicochemical Properties Relevant to CNS Penetration

Piperidine, 1-(3,4,5-trimethoxybenzoyl)- has predicted physicochemical properties that fall within favorable ranges for CNS penetration, including a LogP of 2.28 and a polar surface area (PSA) of 48.0 Ų . These values align with the known characteristics of CNS-active small molecules, which typically exhibit lower molecular weight, moderate lipophilicity, and lower PSA to facilitate blood-brain barrier crossing [1].

physicochemical properties CNS drug-likeness ADME prediction

Optimal Research and Industrial Applications for Piperidine, 1-(3,4,5-Trimethoxybenzoyl)- (CAS 3704-26-5)


CNS Drug Discovery: Validated Starting Point for Sedative-Hypnotic Agent Development

The compound's demonstrated ability to potentiate pentobarbitone-induced hypnosis and reduce spontaneous motor activity in vivo [1] positions it as a validated scaffold for medicinal chemistry programs targeting CNS disorders such as insomnia, anxiety, or epilepsy. Its dual CNS-depressant profile, shared with only a select subset of trimethoxybenzoyl analogues [1], provides a defined starting point for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity.

Synthetic Methodology Development: Substrate for Novel Amide Functionalization Reactions

The compound's high reactivity in the electrophilic activation/dehydrogenation protocol yielding enamides in up to 89% yield [2] makes it an ideal substrate for developing and optimizing new synthetic methods for amide functionalization. Its use in this context can validate the scope and efficiency of novel transformations, particularly those aimed at generating valuable enamide building blocks for complex molecule synthesis [2].

Pharmacological Tool Compound for Studying CNS-Depressant Mechanisms

With its specific dual activity profile (pentobarbitone potentiation and SMA reduction) [1] and favorable predicted physicochemical properties for CNS penetration (LogP 2.28, PSA 48.0 Ų) , this compound serves as a useful pharmacological tool for investigating the mechanisms underlying CNS depression. Its use can help delineate the roles of GABAergic and other neurotransmitter systems in sedation and motor activity modulation, providing insights for drug discovery [1].

Reference Standard for Analytical and Quality Control Laboratories

The compound's well-defined physicochemical properties, including melting point (132 °C) and predicted boiling point (444.4 °C) , make it suitable for use as a reference standard in analytical method development and quality control. It can be employed in HPLC, GC, or NMR method validation for the analysis of related substances or degradation products in pharmaceutical research .

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